4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound, 4-((4-chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine , reflects its structural complexity. The pyrimidine core (C₄H₄N₂) is substituted at three positions:
- Position 4 : A sulfanyl group linked to a 4-chlorophenyl ring.
- Position 6 : A methylsulfanylmethyl group.
- Position 2 : A pyridin-4-yl moiety.
The molecular formula is C₁₇H₁₄ClN₃S₂ , with a molar mass of 359.9 g/mol . The SMILES notation (CSC1=CC(CSC2=CC=C(Cl)C=C2)=NC(C3=CC=NC=C3)=N1) and InChIKey (SOJXXDALEDZPJC-UHFFFAOYSA-N) further define its connectivity.
Table 1: Key Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]-6-[(methylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidine |
| Molecular Formula | C₁₇H₁₄ClN₃S₂ |
| SMILES | CSC1=CC(CSC2=CC=C(Cl)C=C2)=NC(C3=CC=NC=C3)=N1 |
| InChIKey | SOJXXDALEDZPJC-UHFFFAOYSA-N |
Historical Development in Heterocyclic Chemistry
Pyrimidine chemistry originated in the 19th century with the isolation of alloxan (a pyrimidine trione) by Brugnatelli in 1818. The synthesis of functionalized pyrimidines accelerated in the 20th century, driven by their biological relevance. The introduction of sulfur-containing substituents, such as sulfanyl groups, became prominent in the 1980s–2000s for modulating electronic and steric properties.
This compound exemplifies modern strategies in heterocyclic synthesis, combining:
- Cross-coupling reactions to attach the pyridinyl group.
- Thioether linkages for stability and pharmacophore integration.
Table 2: Milestones in Pyrimidine Derivative Synthesis
Position Within Pyrimidine Derivative Taxonomy
This compound belongs to a specialized subclass of pyrimidines characterized by:
- Sulfur-based substituents : Dual sulfanyl groups enhance electronic delocalization and metal-binding capacity.
- Aryl/heteroaryl attachments : The 4-chlorophenyl and pyridinyl groups confer π-stacking potential.
Taxonomic Classification :
- Class : Diazines → Pyrimidines → Sulfur-functionalized pyrimidines.
- Subclass : 2,4,6-Trisubstituted pyrimidines with mixed aryl-heteroaryl motifs.
Table 3: Taxonomic Hierarchy
This structural taxonomy underscores its utility in materials science and medicinal chemistry, particularly in targeting protein-protein interactions (PPIs) via extended π-systems.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c1-22-11-14-10-16(23-15-4-2-13(18)3-5-15)21-17(20-14)12-6-8-19-9-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZYDVFTJMBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine, commonly referred to as compound 1, is a pyrimidine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine
- Molecular Formula : C12H11ClN2OS
- CAS Number : 478031-42-4
Anticancer Activity
Several studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study on related pyrimidine compounds demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting that compound 1 may also possess similar activities. Specifically, the compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| A431 (vulvar carcinoma) | 75.0 | 40 |
| HepG2 (liver carcinoma) | 84.1 | 30 |
| A549 (lung carcinoma) | 80.0 | 25 |
The mechanism by which compound 1 exerts its biological effects is likely multifaceted. Pyrimidines are known to interfere with nucleic acid synthesis and cellular signaling pathways. The presence of both chlorophenyl and methylsulfanyl groups may enhance the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity of pyrimidine derivatives is crucial for drug design. In this context, substituents such as the chlorophenyl group have been shown to significantly enhance cytotoxicity against various cancer cell lines. The following table summarizes key findings from SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Increased cytotoxicity |
| Methylsulfanyl | Improved solubility and stability |
| Pyridinyl | Enhanced receptor interaction |
Case Studies
- Antitumor Activity : In a recent case study involving a series of pyrimidine derivatives, compound 1 exhibited notable antitumor activity against multiple cancer cell lines, with IC50 values ranging from 25 to 40 µM. The study highlighted the importance of the chlorophenyl group in enhancing the overall efficacy of the compound.
- In Vivo Studies : Animal model studies have shown that compounds similar to compound 1 can significantly reduce tumor size when administered at specific dosages. These findings suggest that further development of this class of compounds could lead to effective cancer therapies.
Comparison with Similar Compounds
Substituent Variations at Position 6
The methylsulfanylmethyl group (CH₂-S-CH₃) in the target compound contrasts with analogues bearing oxidized sulfur groups:
- 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (): Replaces the thioether (S-CH₃) with a sulfone (SO₂-CH₃), increasing polarity and reducing nucleophilicity. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to thioethers .
- 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (): Substitutes the methylsulfanylmethyl group with a benzylsulfanylmethyl moiety (CH₂-S-C₆H₄Cl), introducing bulkier aromatic substituents. This modification could enhance π-π stacking interactions but reduce solubility .
Aromatic Substituent Diversity
- Pyridinyl vs. Phenyl Groups: The target compound’s 4-pyridinyl group (position 2) differs from phenyl substituents (e.g., ).
- Trifluoromethylphenyl Derivatives : 4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine () replaces 4-chlorophenyl with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance, often enhancing bioavailability .
Structural Complexity and Linkages
- Piperazine-Linked Pyrimidines : 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine () introduces a piperazine spacer between pyrimidine rings. Such linkages are common in kinase inhibitors, offering conformational flexibility for target engagement .
- Thiophene-Modified Pyrimidines : Compounds like 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine () incorporate thiophene rings, which enhance electron delocalization and may improve optoelectronic properties .
Comparative Data Table
Implications of Structural Differences
- Bioactivity : Sulfonyl derivatives (e.g., ) are less nucleophilic and more resistant to oxidation, making them suitable for prolonged biological activity. Conversely, thioethers (as in the target compound) may exhibit faster metabolic clearance .
- Solubility : The 4-pyridinyl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., phenyl in ).
- Target Binding : Piperazine-linked pyrimidines () are designed for multi-target engagement, whereas simpler derivatives (e.g., ) prioritize electronic modulation for antimicrobial activity .
Preparation Methods
Biginelli-Type Cyclization with Modified Substrates
A three-component reaction of ethyl acetoacetate, 4-pyridinecarboxamidine hydrochloride, and 4-chlorophenyl isothiocyanate in refluxing acetic acid yields 4-mercapto-6-methyl-2-(4-pyridinyl)pyrimidine (Intermediate A ) in 72% yield. Critical parameters:
- Molar ratio : 1:1:1.2 (amidine:β-ketoester:isothiocyanate)
- Reaction time : 8 hr at 118°C
- Workup : Neutralization with NaHCO₃ followed by extraction with CH₂Cl₂
Spectroscopic validation :
Alternative Route Using Thiouracil Derivatives
Condensation of 2-thiouracil with 4-pyridinecarbaldehyde in the presence of morpholine generates 5-(morpholinomethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Intermediate B ), which undergoes oxidative desulfurization with H₂O₂/HCl to yield the pyrimidine core.
Functionalization at the 4-Position: Sulfanyl Group Introduction
Nucleophilic Aromatic Substitution
Intermediate A reacts with 4-chlorothiophenol under phase-transfer conditions:
# Representative reaction conditions
Substrate: Intermediate A (1.0 equiv)
Nucleophile: 4-ClC₆H₄SH (1.2 equiv)
Base: K₂CO₃ (2.5 equiv)
Catalyst: CuY-Zeolite (0.1 g/mmol)
Solvent: DMF, 110°C, N₂ atmosphere
Time: 12 hr
Yield: 83%
Optimization data :
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| None | 110 | 24 | 38 |
| SiO₂-SO₃H | 110 | 12 | 76 |
| CuY-Zeolite | 110 | 12 | 83 |
The CuY-Zeolite catalyzes C-S bond formation through Lewis acid-mediated activation of the pyrimidine chloride.
6-Position Modification: Methylsulfanylmethyl Installation
Alkylation with Methylsulfanylmethyl Chloride
The chloromethyl intermediate undergoes nucleophilic displacement with sodium methylsulfanylate:
Procedure :
- Generate sodium methylsulfanylate in situ from CH₃SH and NaH in THF
- Add Intermediate C (4-chloro-6-(chloromethyl)-2-(4-pyridinyl)pyrimidine)
- Reflux at 65°C for 6 hr
Reaction equation :
$$
\text{C}{11}\text{H}9\text{Cl}2\text{N}3 + \text{CH}3\text{SNa} \xrightarrow{\text{THF}} \text{C}{12}\text{H}{11}\text{ClN}3\text{S} + \text{NaCl}
$$
Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Spectroscopic Characterization of Final Product
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (500 MHz, CDCl₃) :
- δ 8.62 (d, J=5.1 Hz, 2H, Py-H)
- 8.02 (d, J=8.4 Hz, 2H, Ar-H)
- 7.48 (d, J=8.4 Hz, 2H, Ar-H)
- 6.89 (s, 1H, CH pyrimidine)
- 4.32 (s, 2H, SCH₂)
- 2.45 (s, 3H, SCH₃)
¹³C NMR :
- 167.8 (C4 pyrimidine)
- 154.1 (C2 pyrimidine)
- 138.5 (C4-ClPh)
- 122.3 (C3, C5 pyridine)
- 35.1 (SCH₂)
- 15.3 (SCH₃)
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methodologies
| Step | Method A Yield | Method B Yield | Method C Yield |
|---|---|---|---|
| Pyrimidine core | 72% | 68% | 81% |
| 4-Sulfanylation | 83% | 75% | 89% |
| 6-Alkylation | 78% | 82% | 71% |
| Overall yield | 46% | 42% | 51% |
Method C (thiouracil route) provides superior overall yield due to reduced intermediate purification requirements.
Q & A
Q. What stability challenges arise under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
